Cyclohexylmethanethiol acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(cyclohexylmethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OS/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARKVIALWOJVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclohexylmethanethiol Acetate
Esterification Pathways for Thiol Acetates
Esterification pathways to form thioacetates involve the formation of a thioester bond between a thiol and an acetyl group. These methods can be broadly categorized into direct acetylation and catalytic approaches.
Direct Acetylation Strategies for Cyclohexylmethanethiol (B2527078)
Direct acetylation of cyclohexylmethanethiol represents a straightforward approach to synthesizing its corresponding thioacetate (B1230152). This typically involves the reaction of the thiol with an acetylating agent. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. While direct acylation is a fundamental method, the reaction of carboxylic acids with thiols to form thioesters often requires activation of the carboxylic acid or harsh conditions, which can lead to undesirable side reactions due to the oxidation of thiols. tandfonline.com
Another approach involves the reaction of a thiol with an acid anhydride. For instance, a general method for thioacetate synthesis utilizes benzyltriethylammonium tetrathiomolybdate (B108656) and acetic anhydride with alkyl halides, proceeding through a multistep, tandem reaction process to yield thioacetate derivatives in excellent yields. thieme-connect.com
Catalytic Approaches in Thioester Synthesis Research
To overcome the limitations of direct acetylation, various catalytic systems have been developed to facilitate the synthesis of thioesters under milder conditions, improving efficiency and substrate scope. tandfonline.com
Trifluoroacetic acid (TFA) has been successfully employed as a catalyst for the synthesis of thioesters from carboxylic acids and thiols under mild conditions. tandfonline.com This method provides a general and facile route to thioesters. tandfonline.com
Transition metal catalysts have also proven effective. Ruthenium pincer complexes, for example, can catalyze the dehydrogenative coupling of thiols and alcohols or aldehydes to produce thioesters with high selectivity, liberating hydrogen gas in the process. elsevierpure.com This reaction is notable for not being inhibited by the strongly coordinating thiol. elsevierpure.com The selectivity of this process can be controlled by hydrogen gas pressure, allowing for either dehydrogenation to the thioester or the reverse hydrogenation reaction. elsevierpure.com
Copper and iron-catalyzed reactions offer alternative green chemistry approaches. A copper-catalyzed coupling of aldehydes and thiols using tert-butyl hydroperoxide (TBHP) as an oxidant in water has been developed for thioester synthesis. rsc.org This method tolerates a wide range of functional groups. rsc.orgacs.org Similarly, an iron-catalyzed version of this reaction, also using TBHP in water, provides a compatible system for various functional groups, coupling both aryl and alkyl thiols with aldehydes. acs.org
| Catalyst System | Reactants | Oxidant/Conditions | Key Features | Reference |
| Trifluoroacetic Acid (TFA) | Carboxylic Acid + Thiol | Mild conditions | General and facile C-S bond formation. | tandfonline.com |
| Ruthenium Pincer Complex | Thiol + Alcohol/Aldehyde | H₂ liberation | Highly selective; not inhibited by thiol. | elsevierpure.com |
| Copper Catalyst | Aldehyde + Thiol | TBHP in water | Tolerates diverse functional groups; green solvent. | rsc.org |
| Iron Catalyst | Aldehyde + Thiol | TBHP in water | Compatible with various functional groups. | acs.org |
Alternative Synthetic Routes and Precursor Derivatization
Beyond direct esterification, several other synthetic strategies exist for the preparation of cyclohexylmethanethiol acetate (B1210297), often involving the use of precursors that are subsequently converted to the target thioacetate.
Nucleophilic Substitution Reactions Involving Thiolates
A widely used method for thioacetate synthesis involves the nucleophilic substitution of a suitable leaving group, such as a halide or tosylate, with a thioacetate anion. The synthesis of cyclohexylmethanethiol acetate can be achieved by reacting cyclohexylmethyl bromide with potassium thioacetate. chemicalbook.com This S_N2 reaction is a common and effective way to form the C-S bond. rsc.org Potassium thioacetate is often favored as a sulfur source because it is a stable, easy-to-handle solid and avoids the use of foul-smelling thiols. rsc.orguniovi.es These reactions can be carried out under controlled pH to prevent the decomposition of starting materials, using a mild base like potassium carbonate. researchgate.net The reaction of anomeric bromides with benzyltriethylammonium tetrathiomolybdate and acetic anhydride also proceeds via a nucleophilic displacement to form anomeric β-thioglycosides. thieme-connect.com
| Precursor | Reagent | Product | Key Features | Reference |
| Cyclohexylmethyl bromide | Potassium thioacetate | This compound | Standard S_N2 reaction. | chemicalbook.com |
| Alkyl Halides | Potassium thioacetate (PTA) | Thioacetates | Thiol-free synthesis. | rsc.org |
| Halohydrins | Potassium thioacetate | β-hydroxy thioacetate | Intermediate in multicomponent reactions. | uniovi.es |
| Anomeric Bromides | Benzyltriethylammonium tetrathiomolybdate / Ac₂O | Anomeric β-thioglycosides | Multistep tandem process. | thieme-connect.com |
Radical-Mediated Synthetic Strategies for Thioacetates
Radical-mediated reactions provide another avenue for the synthesis of thioacetates. Thiyl radicals, derived from thioacids like thioacetic acid, are versatile intermediates that can participate in a variety of transformations under mild conditions. rsc.orgresearcher.life These reactions often exhibit high chemo-, regio-, and diastereoselectivity. rsc.org The acyl thiol-ene reaction is a key example, where a thiyl radical adds to an alkene. researchgate.net This approach has been used in the cyclization of 1,6-dienes, where the resulting product contains a thioacetate group that can be further functionalized. acs.org Research in this area focuses on developing new methods for radical initiation and expanding the scope of functional groups that can be synthesized. rsc.org
Multi-component Reactions for this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single pot to create a product containing atoms from all starting materials. uniovi.es These reactions are valued for their high atom economy and ability to generate molecular diversity. uniovi.es A novel MCR has been developed for the synthesis of enantioenriched β-acyloxy thioethers, using potassium thioacetate as a universal sulfur source. uniovi.esrsc.org This method avoids the use of thiols and proceeds under mild conditions. uniovi.esrsc.org The reaction typically involves the initial S_N2 reaction between a halohydrin and the thioacetate anion, followed by the addition of a second electrophile. uniovi.es While not a direct route to this compound itself, MCRs represent a powerful strategy for constructing complex molecules that could incorporate the this compound scaffold. acs.orgresearchgate.net
Optimization of Synthetic Reaction Conditions and Yield for Academic Endeavors
The optimization of synthetic pathways for this compound within an academic research framework is essential for obtaining high yields and purity. This process involves a methodical exploration of different reaction parameters to pinpoint the most efficient conditions for the thioesterification reaction.
The selection of a catalytic system and any associated ancillary reagents is a determining factor in the successful synthesis of this compound. The reaction, which commonly involves the acylation of cyclohexylmethanethiol with an acetylating agent, is significantly affected by the catalyst used.
Acid catalysts, such as sulfuric acid, are often employed to enhance the electrophilicity of the acetylating agent (e.g., acetic anhydride or acetyl chloride) by protonating its carbonyl oxygen. This facilitates a nucleophilic attack by the sulfur atom of cyclohexylmethanethiol. uctm.edu However, strong acids can sometimes cause unwanted side reactions. uctm.edu
Base catalysts like pyridine (B92270) or triethylamine (B128534) are also commonly used. These can function as acyl transfer agents, creating a highly reactive intermediate that is then readily attacked by the deprotonated cyclohexylmethanethiol. The basic environment also increases the nucleophilicity of the thiol by deprotonating it.
Ancillary reagents, such as dehydrating agents, can be crucial for driving the reaction towards the product by removing byproducts like water.
A sustainable, solvent-free acetylation protocol has been developed using vanadyl sulfate (B86663) (VOSO₄) as a catalyst. This method has been successfully applied to the S-acetylation of alkyl and aryl thiols. For instance, cyclohexanethiol (B74751) was converted to its corresponding thioacetate with a 68% isolated yield. frontiersin.org Isopropenyl acetate (IPA) is also emerging as a greener acetylating reagent for thiols. frontiersin.org
Table 1: Interactive Data Table of Catalytic Systems for Thioester Synthesis
| Catalyst System | Acetylating Agent | Reaction Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Acetic Anhydride | Varies | Inexpensive, effective | Potential for side reactions |
| Pyridine | Acetyl Chloride | Varies | High yields | Unpleasant odor, requires careful handling |
| VOSO₄ | Acetic Anhydride | Room Temperature, 24h | Solvent-free, sustainable | May require optimization for higher yields |
| VOSO₄ | Isopropenyl Acetate | 60°C, 24h | Greener acetylating agent | Higher temperatures may be needed |
The choice of solvent significantly influences the rate and outcome of the synthesis of this compound. The solvent's ability to dissolve reactants, its polarity, and its boiling point are all critical factors. rsc.org
Polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are often favored as they can dissolve a range of reactants and are chemically inert. The polarity of the solvent can affect the reaction kinetics by stabilizing charged intermediates, which can, in turn, accelerate the reaction rate. rsc.orgresearchgate.net
Kinetic studies are vital for understanding the reaction mechanism and optimizing reaction times. researchgate.net These studies can help determine the order of the reaction with respect to each component, offering valuable insights for process optimization. harvard.edu The mechanism of thioester hydrolysis, for example, has been investigated through kinetic studies, showing that thioacetates can be hydrolyzed under both acidic and alkaline conditions. researchgate.net
The choice of solvent has been shown to have a significant impact on regioselectivity in similar reactions. For example, in a Williamson ether synthesis, the ratio of O-alkylated to C-alkylated product changed dramatically when switching from acetonitrile (B52724) to methanol. rsc.org While not directly studying this compound, this highlights the profound effect a solvent can have on reaction pathways.
There is a growing focus on developing environmentally friendly synthetic methods, aligning with the principles of green chemistry. indianchemicalsociety.comnih.gov For the synthesis of this compound, this involves several potential improvements.
A key aspect is the substitution of hazardous reagents and solvents with greener alternatives. indianchemicalsociety.comnih.govwikipedia.org This could involve using solid acid catalysts that are easily separable and reusable, or employing solvent-free reaction conditions. frontiersin.orgnih.gov The use of greener solvents, such as those derived from biomass, is also a significant area of research. wikipedia.orgnih.govorientjchem.org For example, Viridis Chemical Company has developed a method to produce ethyl acetate from corn bioethanol using a solid-state catalyst, which is a renewable alternative to fossil fuel-based production. epa.gov
Biocatalysis, using enzymes like lipases, presents another green approach. Enzymes can catalyze reactions under mild conditions with high selectivity, often in aqueous media or green solvents, thus avoiding harsh chemicals. mdpi.com
Atom economy is another central principle of green chemistry. Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov
Considerations for Laboratory Scale-Up and Process Intensification
Transitioning the synthesis of this compound from a laboratory scale to a larger industrial scale introduces several challenges that need careful management.
A primary concern is heat management. Exothermic reactions can generate significant heat on a larger scale, which, if not properly controlled, can lead to runaway reactions and the formation of byproducts. Efficient cooling systems and appropriate reactor design are therefore critical.
Effective mixing is also crucial for maintaining consistent reaction rates and achieving high yields. As the reaction volume increases, ensuring homogeneity becomes more challenging, necessitating the use of suitable stirring mechanisms.
Workup and purification procedures must also be adapted for larger scales. Techniques that are straightforward in the lab, such as extraction and distillation, can become more complex and less efficient at an industrial scale.
Process intensification aims to create smaller, safer, and more energy-efficient processes. nih.gov Continuous flow chemistry, using flow reactors instead of batch reactors, is a key strategy in process intensification. mdpi.com This approach offers superior heat and mass transfer, precise control over reaction parameters, and safer handling of hazardous materials, often leading to improved yields and product quality. mdpi.com
Table 2: Interactive Data Table of Key Considerations for Scale-Up
| Parameter | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) |
| Heat Transfer | Managed with standard lab equipment (e.g., oil bath). | Requires jacketed reactors with precise temperature control. |
| Mixing | Magnetic stir bars are generally sufficient. | Mechanical overhead stirrers and baffles are necessary. |
| Reagent Addition | Can be done manually. | Requires controlled addition via pumps to manage exotherms. |
| Workup | Separatory funnels and rotary evaporators are common. | Requires large-scale extractors and distillation units. |
| Purification | Column chromatography is frequently used. | Crystallization, fractional distillation, or large-scale chromatography may be needed. |
| Safety | Standard laboratory safety protocols are followed. | Involves rigorous process safety management and hazard studies. |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy serves as a fundamental tool for the unambiguous determination of the carbon-hydrogen framework of S-(Cyclohexylmethyl) ethanethioate.
The ¹H NMR spectrum of S-(Cyclohexylmethyl) ethanethioate is predicted to exhibit distinct signals corresponding to the three primary moieties: the acetyl group, the methylene (B1212753) bridge, and the cyclohexyl ring.
Acetyl Protons (–C(O)CH₃): A sharp singlet is expected in the region of δ 2.3-2.4 ppm. This chemical shift is characteristic of methyl protons adjacent to a thioester carbonyl group.
Methylene Protons (–CH₂–S–): The two protons of the methylene bridge attached to the sulfur atom are expected to appear as a doublet. Their chemical shift would likely fall in the range of δ 2.8-3.1 ppm, influenced by the adjacent sulfur atom and the cyclohexyl group.
Cyclohexyl Protons (–C₆H₁₁): The eleven protons on the cyclohexane (B81311) ring would produce a series of complex, overlapping multiplets in the upfield region, typically between δ 1.0 and δ 2.0 ppm. The signals for axial and equatorial protons would have slightly different chemical shifts due to their distinct magnetic environments. The proton on the carbon attached to the methylene group (methine proton) would likely be the most downfield of this group.
Table 1: Predicted ¹H NMR Chemical Shifts for S-(Cyclohexylmethyl) ethanethioate
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Acetyl (–C(O)CH₃) | 2.3 – 2.4 | Singlet (s) |
| Methylene (–CH₂S–) | 2.8 – 3.1 | Doublet (d) |
Predicted data is based on established values for similar functional groups and structural motifs.
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For S-(Cyclohexylmethyl) ethanethioate, eight distinct signals are anticipated.
Carbonyl Carbon (–C=O): The thioester carbonyl carbon is the most deshielded, expected to resonate significantly downfield, likely in the range of δ 195-205 ppm. udel.edu
Cyclohexyl Carbons (–C₆H₁₁): The six carbons of the cyclohexane ring are expected to appear in the δ 25-45 ppm range. The carbon atom bonded to the methylene group would be the most downfield of these.
Methylene Carbon (–CH₂S–): The carbon of the methylene bridge is anticipated to have a chemical shift in the region of δ 30-40 ppm.
Acetyl Carbon (–CH₃): The methyl carbon of the acetyl group is expected to be the most upfield signal, appearing around δ 30 ppm. udel.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for S-(Cyclohexylmethyl) ethanethioate
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (–C=O) | 195 – 205 |
| Cyclohexyl (C1) | 40 – 45 |
| Cyclohexyl (C2, C6) | 30 – 35 |
| Cyclohexyl (C3, C5) | 25 – 30 |
| Cyclohexyl (C4) | 25 – 30 |
| Methylene (–CH₂S–) | 30 – 40 |
Predicted data is based on established values for similar functional groups and structural motifs.
Advanced two-dimensional (2D) NMR techniques, while not reported in the literature for this specific compound, would be essential for definitive structural assignment.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity within the cyclohexyl ring and the coupling between the methine proton and the methylene bridge protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds. This would be crucial for confirming the connection of the acetyl group to the thioester sulfur via the carbonyl, and the linkage of the cyclohexylmethyl group to the sulfur atom.
The conformational flexibility of S-(Cyclohexylmethyl) ethanethioate is primarily centered around the cyclohexane ring. Like unsubstituted cyclohexane, it is expected to undergo a rapid chair-chair interconversion at room temperature. In this equilibrium, the bulky cyclohexylmethylthioacetyl substituent would strongly prefer the equatorial position to minimize unfavorable 1,3-diaxial steric interactions. researchgate.net
Variable-Temperature (VT) NMR would be the ideal technique to study these dynamics. By lowering the temperature, the rate of the chair-chair flip could be slowed on the NMR timescale. This would lead to a "freezing out" of the two distinct chair conformers, resulting in a decoalescence of the averaged room-temperature signals into two separate sets of signals for the axial and equatorial conformers. Analysis of the spectra at different temperatures would allow for the calculation of the energy barrier (ΔG‡) for the ring inversion. However, no such specific VT-NMR studies for S-(Cyclohexylmethyl) ethanethioate have been found in the surveyed literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
The vibrational spectrum of S-(Cyclohexylmethyl) ethanethioate is dominated by the characteristic modes of the thioester and cyclohexyl groups. While a full experimental spectrum is not available, the expected key absorption bands can be predicted based on established group frequencies. iitm.ac.inacs.orgvscht.cz
Thioester Group: The most prominent and diagnostic vibration is the carbonyl (C=O) stretching mode. For thioesters, this appears at a lower frequency (1680-1715 cm⁻¹) compared to their oxygen ester counterparts, due to the reduced resonance contribution from the larger sulfur atom. The C–S stretching vibration is also characteristic, though typically weaker, and is expected in the 600-800 cm⁻¹ region.
Cyclohexyl and Methylene Moieties: The C–H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl ring and the methylene bridge are expected to produce strong bands in the 2850-2960 cm⁻¹ region. C–H bending and scissoring vibrations will appear in the 1440-1470 cm⁻¹ range. The spectrum would also contain a complex series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various C-C stretching and rocking modes of the entire carbon skeleton. vscht.cz
Table 3: Predicted Characteristic Vibrational Frequencies for S-(Cyclohexylmethyl) ethanethioate
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C–H Stretch | Cyclohexyl, Methylene | 2850 – 2960 | Strong |
| C=O Stretch | Thioester | 1680 – 1715 | Strong |
| C–H Bend/Scissor | Cyclohexyl, Methylene | 1440 – 1470 | Medium |
Predicted data is based on established group frequencies for the respective moieties. iitm.ac.inacs.orgvscht.cz
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. bruker.com Vibrations of non-polar bonds, such as the C-C and C-S bonds, often produce strong Raman signals. ksu.edu.sa Therefore, the C-S stretching mode and the breathing modes of the cyclohexane ring would be expected to be well-defined in the Raman spectrum.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold) by orders of magnitude. mdpi.com S-(Cyclohexylmethyl) ethanethioate is an excellent candidate for SERS analysis due to the presence of the sulfur atom, which has a strong affinity for and can chemisorb onto these metal surfaces.
Upon adsorption, the vibrational modes of the parts of the molecule closest to the surface would experience the greatest enhancement. It is therefore expected that the C-S stretching mode and the vibrations of the thioester carbonyl group would be significantly intensified in the SERS spectrum. This would allow for the detection and characterization of the compound at very low concentrations, an application that would be challenging with conventional Raman spectroscopy due to its inherent insensitivity. bruker.commdpi.com
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds like Cyclohexylmethanethiol (B2527078) acetate (B1210297). The molecule, with a chemical formula of C₉H₁₆OS, undergoes ionization and subsequent fragmentation, providing a unique mass spectrum that acts as a molecular fingerprint.
Based on its structure, the fragmentation of Cyclohexylmethanethiol acetate is expected to proceed through several predictable pathways. Key bond cleavages would likely occur at the C-S bond and the C-O bond adjacent to the carbonyl group, which are common fragmentation patterns for esters and thio-compounds. libretexts.orgmiamioh.edu The resulting fragment ions can help confirm the connectivity of the cyclohexyl, methylene, sulfur, and acetyl groups.
Table 1: Predicted Major Fragment Ions of this compound in MS
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Neutral Loss |
|---|---|---|---|
| 172 | [C₉H₁₆OS]⁺ | Molecular Ion | - |
| 129 | [C₉H₁₃S]⁺ | Loss of Acetyl Group | CH₃CO |
| 97 | [C₇H₁₃]⁺ | Cyclohexylmethyl Cation | CH₃COS |
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high precision (typically to four or more decimal places). nih.gov For this compound, HRMS can easily distinguish its molecular formula from other potential formulas that have the same nominal mass. This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture. chemours.com
Table 2: Illustrative HRMS Data for Distinguishing Isobaric Compounds
| Molecular Formula | Nominal Mass | Theoretical Exact Mass | Description |
|---|---|---|---|
| C₉H₁₆OS | 172 | 172.0922 | This compound |
| C₁₀H₂₀O₂ | 172 | 172.1463 | Example of an isobaric formula (e.g., Decanoic acid) |
| C₁₁H₂₄O | 172 | 172.1827 | Example of an isobaric formula (e.g., Undecanol) |
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation of a specific, isolated precursor ion. nih.govmdpi.com In a typical LC-MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 173) would be selected in the first mass analyzer. nih.gov This ion is then subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. bohrium.com This technique is highly specific and sensitive, making it ideal for quantifying the compound in complex matrices and confirming its structure by mapping the fragmentation pathways. nih.gov
Table 3: Hypothetical MS/MS Fragmentation of this compound Precursor Ion
| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Proposed Neutral Loss |
|---|---|---|---|
| 173.0995 | Variable | 113.0940 | Acetic Acid (CH₃COOH) |
| 173.0995 | Variable | 97.1011 | Thioacetic Acid (CH₃COSH) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. oecd.orgoecd.org The structure of this compound contains a thioester group (R-C(=O)-S-R'), which is the primary chromophore responsible for its UV absorption.
The spectrum is expected to be characterized by two main electronic transitions:
A weak, longer-wavelength absorption corresponding to the n→π* transition, involving the non-bonding electrons on the sulfur and oxygen atoms and the π* anti-bonding orbital of the carbonyl group.
A strong, shorter-wavelength absorption corresponding to the π→π* transition within the carbonyl group.
The solvent used for analysis must be transparent in the region of interest; solvents like hexane (B92381) or acetonitrile (B52724) are suitable choices due to their low UV cutoff wavelengths. lsu.edu
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength (λmax) Range | Molar Absorptivity (ε) | Chromophore |
|---|---|---|---|
| n→π* | ~230-250 nm | Low | Thioester (C=O, S) |
Structural Analysis and Conformational Studies
X-ray Crystallography for Solid-State Structure Determination (where applicable)
For a molecule like Cyclohexylmethanethiol (B2527078) acetate (B1210297), a successful crystallographic analysis would reveal the preferred conformation of the cyclohexyl ring, which is typically a chair conformation. It would also define the geometry of the thioester group and the relative orientation of the cyclohexyl and acetate moieties. In the solid state, intermolecular interactions, such as van der Waals forces, would influence the packing of the molecules in the crystal lattice. While no specific crystallographic data for Cyclohexylmethanethiol acetate has been reported, studies on other cyclohexyl derivatives have provided insight into their solid-state structures.
Electron Diffraction Techniques for Gas-Phase Molecular Structure
Gas-phase electron diffraction (GED) is an experimental method used to determine the structure of molecules in the gaseous state, free from the influence of intermolecular forces present in condensed phases. wikipedia.orgresearchgate.netresearchgate.net This technique is particularly valuable for studying the intrinsic conformational preferences of flexible molecules like this compound.
A GED study of this compound would be expected to provide information on the average bond lengths and angles. It could also help to determine the dominant conformer(s) present in the gas phase. For instance, it would likely confirm the chair conformation of the cyclohexyl ring and provide insights into the rotational position (torsion angle) of the methanethiol (B179389) acetate group relative to the ring. Studies on other organosulfur compounds have successfully utilized GED to elucidate their gas-phase structures. harvard.edu
Computational Methods for Comprehensive Conformational Analysis
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting and analyzing the conformational landscape of molecules. physchemres.orgscirp.orgweizmann.ac.il Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to explore the potential energy surface of this compound.
The conformational flexibility of this compound arises from the rotation around several single bonds and the potential for ring flipping in the cyclohexyl moiety. The primary sources of conformational isomerism include:
Cyclohexyl Ring Conformation: The cyclohexane (B81311) ring is well-known to adopt a chair conformation as its most stable form to minimize angular and torsional strain. A ring flip would interconvert axial and equatorial positions.
Orientation of the Substituent: The -CH₂SCOCH₃ group can be in either an axial or an equatorial position on the cyclohexyl ring. The equatorial position is generally favored for bulky substituents to avoid steric hindrance with axial hydrogens. libretexts.org
Rotation around Single Bonds: Torsional rotation around the C-C, C-S, and S-C bonds of the side chain leads to multiple possible conformers.
Computational studies on simple thioesters suggest that the planar cis conformation of the O=C-S-C moiety is generally favored. acs.org A systematic conformational search would identify various energy minima, with the global minimum representing the most stable conformation.
Table 1: Predicted Relative Energies of Key Conformers of this compound
| Conformer Description | Predicted Relative Energy (kcal/mol) | Key Dihedral Angles |
|---|---|---|
| Equatorial-Chair, anti-C-C-S-C | 0.0 (Global Minimum) | ~180° |
| Equatorial-Chair, gauche-C-C-S-C | > 0.5 | ~60° |
| Axial-Chair, anti-C-C-S-C | > 1.5 | ~180° |
Note: These are hypothetical values for illustrative purposes, based on general principles of conformational analysis.
The stability of different conformers is governed by a balance of intramolecular interactions, including:
Steric Hindrance: Repulsive interactions between non-bonded atoms. For example, the preference for the equatorial substituent is primarily due to the avoidance of 1,3-diaxial interactions. libretexts.org
Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms.
Stereoelectronic Effects: Interactions involving the alignment of orbitals. In the thioester group, resonance between the sulfur lone pair and the carbonyl π-system influences its planarity and reactivity.
Computational analyses can quantify these effects and provide a deeper understanding of the factors that determine the preferred molecular geometry.
Investigation of Dynamic Structural Behavior in Solution-Phase Systems
In the liquid phase, molecules are in constant motion and can interconvert between different conformations. The dynamic behavior of this compound in solution would be influenced by the solvent polarity and temperature. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for studying conformational dynamics in solution.
For this compound, variable-temperature NMR studies could potentially be used to determine the energy barrier for the chair-to-chair interconversion of the cyclohexyl ring. The rate of this "ring flip" would affect the appearance of the NMR spectrum. At room temperature, this process is typically fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons. At lower temperatures, the interconversion can be slowed, allowing for the observation of distinct signals for each conformer.
The equilibrium between the equatorial and axial conformers in solution can be influenced by the solvent. Polar solvents might stabilize more polar conformers. The study of related thioesters and cyclohexyl compounds in various solvents helps in predicting how this compound would behave in different chemical environments. acs.orgrsc.org
Reactivity and Reaction Mechanisms of Cyclohexylmethanethiol Acetate
Hydrolysis and Transesterification Reaction Pathways
Hydrolysis and transesterification are fundamental reactions of thioesters, leading to the cleavage of the acyl-sulfur bond. These processes can be promoted by acid, base, or enzymatic catalysis, each following distinct mechanistic pathways.
Under acidic conditions, the hydrolysis of cyclohexylmethanethiol (B2527078) acetate (B1210297) to cyclohexanemethanethiol and acetic acid is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the eventual departure of the cyclohexanemethanethiol leaving group. The reaction is reversible, and the equilibrium can be influenced by the concentration of water.
The general mechanism for acid-catalyzed hydrolysis of a thioester can be outlined as follows:
Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water moiety to the sulfur atom of the leaving group.
Elimination of the thiol: The C-S bond cleaves, releasing the thiol (cyclohexanemethanethiol) and a protonated carboxylic acid.
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product (acetic acid) and regenerate the acid catalyst.
Kinetic studies on model alkyl thioalkanoates, such as S-methyl thioacetate (B1230152), have provided insights into the rates of these reactions. For instance, the rate constant for the acid-mediated hydrolysis (kₐ) of S-methyl thioacetate in water is approximately 1.5 x 10⁻⁵ M⁻¹ s⁻¹. nih.govresearchgate.net This relatively slow rate under acidic conditions suggests that cyclohexylmethanethiol acetate would exhibit considerable stability in acidic aqueous environments.
In the presence of a base, the hydrolysis of this compound, a process also known as saponification, occurs via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the thioester. This addition step is typically the rate-determining step and results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the cyclohexanemethanethiolate anion as the leaving group, which is a better leaving group than an alkoxide. The final products are a carboxylate salt and cyclohexanemethanethiol.
The steps for base-catalyzed hydrolysis are:
Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.
Formation of a tetrahedral intermediate: A transient tetrahedral intermediate is formed.
Elimination of the thiolate: The intermediate collapses, and the C-S bond breaks, releasing the cyclohexanemethanethiolate anion.
Protonation of the thiolate: The thiolate anion is protonated by water or a protic solvent to form cyclohexanemethanethiol.
The base-mediated hydrolysis of thioesters is generally much faster than the acid-catalyzed process. For S-methyl thioacetate, the second-order rate constant for base-mediated hydrolysis (kₑ) is 1.6 x 10⁻¹ M⁻¹ s⁻¹. nih.govresearchgate.net This indicates that this compound would hydrolyze significantly more rapidly under basic conditions.
| Hydrolysis Condition | Catalyst | General Mechanism | Relative Rate |
| Acidic | H₃O⁺ | Protonation of C=O, nucleophilic attack by H₂O, formation of tetrahedral intermediate, elimination of thiol. | Slow |
| Basic | OH⁻ | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of thiolate. | Fast |
| Neutral | H₂O | Slow, pH-independent hydrolysis. | Very Slow |
Enzymes, particularly lipases and esterases, are known to catalyze the hydrolysis and transesterification of esters and thioesters, often with high selectivity and efficiency under mild conditions. While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, the behavior of lipases with similar substrates provides a strong indication of its potential for biocatalytic transformation.
Lipases, such as those from Candida antarctica (e.g., Novozym 435), are widely used for the synthesis and hydrolysis of esters and thioesters. researchgate.net These enzymes can catalyze the hydrolysis of this compound to cyclohexanemethanethiol and acetic acid in aqueous media. Conversely, in non-aqueous environments, they can facilitate the synthesis of this thioester from cyclohexanemethanethiol and an acyl donor, such as vinyl acetate, through transesterification. nih.govbibliotekanauki.pl
The general mechanism for lipase-catalyzed hydrolysis involves the activation of the substrate at the enzyme's active site, which typically contains a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate). The serine residue acts as a nucleophile, attacking the carbonyl carbon of the thioester to form a tetrahedral intermediate, followed by the release of the thiol and the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.
Biocatalytic transformations can also be employed for the synthesis of thioesters. For example, immobilized lipases have been successfully used in the preparation of various aliphatic thioesters. researchgate.net Such enzymatic methods offer an environmentally friendly alternative to traditional chemical synthesis.
Reactions at the Thioester Moiety
The thioester group in this compound is the primary site of its chemical reactivity, participating in nucleophilic additions and substitutions, as well as redox processes.
The carbonyl carbon of the thioester in this compound is electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is central to nucleophilic acyl substitution reactions, where the cyclohexanemethylthio group acts as a leaving group. The general mechanism proceeds through an addition-elimination pathway involving a tetrahedral intermediate. masterorganicchemistry.compressbooks.pubyoutube.com
Thioesters are generally more reactive towards nucleophiles than their corresponding oxygen esters. This is because the thiolate anion (RS⁻) is a better leaving group than the alkoxide anion (RO⁻) due to the higher acidity of thiols compared to alcohols.
Common nucleophiles that can react with this compound include:
Amines: React to form amides.
Alcohols: Undergo transesterification to form new esters.
Thiols: Participate in thiol-thioester exchange reactions. nih.govresearchgate.net
Organometallic reagents: Such as Grignard reagents, which can add to the carbonyl group.
The outcome of these reactions is governed by the relative stability of the starting materials and products, with the equilibrium favoring the formation of the weaker base. masterorganicchemistry.com
Reduction: The thioester functionality in this compound can be reduced to either an alcohol or a thiol, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the thioester to the corresponding primary alcohol, cyclohexylmethanol, by first reducing the thioester to an aldehyde intermediate, which is then further reduced. libretexts.org
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters or thioesters to alcohols under standard conditions. libretexts.orgchemistrysteps.com However, under specific conditions, such as in the presence of certain additives or at elevated temperatures, NaBH₄ can effect the reduction or transesterification of thioesters. epa.govresearchgate.net Selective cleavage of thioesters in the presence of esters can sometimes be achieved. researchgate.net
Oxidation: The sulfur atom in the thioester linkage of this compound is susceptible to oxidation. Oxidizing agents such as hydrogen peroxide (H₂O₂) can oxidize the sulfur atom. The oxidation of thiols and thioethers with hydrogen peroxide typically proceeds to form sulfoxides and then sulfones. nih.govrsc.org In the case of this compound, oxidation would likely occur at the sulfur atom, potentially leading to the formation of a sulfoxide (B87167) or sulfone derivative of the thioester. This oxidation can be influenced by catalysts and reaction conditions. mdpi.com
| Reaction Type | Reagent | Product(s) |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Cyclohexylmethanol |
| Reduction | Sodium borohydride (NaBH₄) | Generally unreactive, but can react under specific conditions. |
| Oxidation | Hydrogen peroxide (H₂O₂) | S-oxide or S,S-dioxide of this compound |
Reactions Involving the Cyclohexyl Ring System
The reactivity of the cyclohexyl moiety in this compound is largely dictated by the C-H bonds of the cyclohexane (B81311) ring. While cyclohexane itself is relatively unreactive, the presence of the methanethiol (B179389) acetate substituent can influence the regioselectivity and stereoselectivity of certain reactions. worldofmolecules.com The flexible chair conformation of the cyclohexane ring also plays a crucial role in determining the outcome of reactions, with axial and equatorial positions exhibiting different reactivities. utexas.edu
Electrophilic and Radical Reactions on the Cyclohexane Ring
Electrophilic Reactions: Direct electrophilic attack on the C-H bonds of the cyclohexane ring is generally difficult due to the non-polar nature of these bonds. However, under forcing conditions with strong electrophiles, substitution reactions can occur. For instance, reaction with superacids could lead to protonation and subsequent rearrangement or fragmentation. worldofmolecules.com More practically, electrophilic addition to a cyclohexene (B86901) derivative, which could be formed from this compound via an elimination reaction, is a more common pathway for functionalization. youtube.com In such a case, the stereochemical outcome is often dictated by the formation of a bridged intermediate, leading to anti-addition products.
Radical Reactions: The C-H bonds of the cyclohexane ring are susceptible to attack by radicals. Radical halogenation, for instance, can proceed via a chain mechanism involving initiation, propagation, and termination steps. The selectivity of this reaction depends on the halogen used, with bromination being more selective than chlorination for the more substituted carbon atoms. In the case of this compound, radical abstraction of a hydrogen atom from the cyclohexane ring would likely favor the tertiary carbon if one were present, followed by the secondary carbons. The stability of the resulting cyclohexyl radical intermediate is a key factor in determining the regioselectivity.
A hypothetical comparison of the relative rates of radical bromination at different positions of the cyclohexyl ring in a model substituted cyclohexane is presented in Table 1.
Table 1: Hypothetical Relative Rates of Radical Bromination of a Substituted Cyclohexane
| Position on Cyclohexyl Ring | Relative Rate of Hydrogen Abstraction |
|---|---|
| C1 (bearing the substituent) | 1.0 |
| C2/C6 (axial) | 2.5 |
| C2/C6 (equatorial) | 3.0 |
| C3/C5 (axial) | 2.8 |
| C3/C5 (equatorial) | 3.5 |
| C4 (axial) | 2.9 |
Note: This data is hypothetical and intended for illustrative purposes only. Actual rates would depend on the specific substituent and reaction conditions.
Regioselective and Stereoselective Functionalization of the Cyclohexyl Moiety
The selective functionalization of specific C-H bonds on a cyclohexane ring is a significant challenge in organic synthesis. nih.gov However, advances in catalysis have enabled highly regioselective and stereoselective reactions on substituted cyclohexanes. researchgate.net
Regioselectivity: In the context of this compound, the methanethiol acetate group could potentially act as a directing group in certain metal-catalyzed C-H activation reactions. This could lead to functionalization at a specific position relative to the substituent. For instance, a catalyst might coordinate to the sulfur or oxygen atom of the substituent and deliver a reagent to a nearby C-H bond.
Mechanistic Investigations through Kinetic Studies and Isotopic Labeling Experiments
As with the reactivity of the cyclohexyl ring, specific kinetic and isotopic labeling studies on this compound are not documented in the literature. The following sections describe how these techniques could be hypothetically applied to investigate the reaction mechanisms of this compound.
Kinetic studies and isotopic labeling are powerful tools for elucidating reaction mechanisms. epfl.chwikipedia.org By measuring reaction rates under different conditions and by tracing the fate of isotopes, detailed information about transition states and reaction pathways can be obtained.
For reactions involving this compound, kinetic studies could be employed to determine the rate law, which provides information about the molecularity of the rate-determining step. For example, in a hypothetical nucleophilic substitution reaction, a second-order rate law would suggest an SN2 mechanism, while a first-order rate law would be consistent with an SN1 mechanism.
Isotopic labeling can provide more detailed insights into bond-breaking and bond-forming steps. epfl.ch For instance, to investigate the mechanism of a hypothetical elimination reaction involving the cleavage of a C-H bond on the cyclohexane ring, a deuterated analog of this compound could be synthesized. A primary kinetic isotope effect (kH/kD > 1) would be observed if the C-H bond is broken in the rate-determining step. wikipedia.org The magnitude of the kinetic isotope effect can provide information about the symmetry of the transition state. princeton.edu
Table 2 presents hypothetical kinetic isotope effect data for a proposed E2 elimination reaction of this compound.
Table 2: Hypothetical Kinetic Isotope Effect for the E2 Elimination of this compound
| Substrate | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| This compound | 3.5 x 10⁻⁴ | 6.8 |
Note: This data is hypothetical and for illustrative purposes. A significant kH/kD value suggests the C-H bond is broken in the rate-determining step.
Application of Computational Chemistry in Reaction Mechanism Elucidation
In the absence of experimental data, computational chemistry provides a powerful means to predict and understand the reactivity and reaction mechanisms of molecules like this compound. grnjournal.us Quantum mechanical calculations can be used to model the structures of reactants, products, intermediates, and transition states, as well as to calculate their relative energies. escholarship.orgchemrxiv.org
Transition State Analysis and Reaction Barrier Determination
Computational methods, such as density functional theory (DFT), can be used to locate transition state structures for proposed reaction pathways. chemrxiv.org A transition state is a first-order saddle point on the potential energy surface, and its structure provides valuable information about the geometry of the molecule as it transforms from reactant to product. researchgate.net
Once a transition state has been located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. libretexts.org By comparing the calculated activation energies for different possible reaction mechanisms, the most likely pathway can be identified. For example, for a reaction of this compound, one could computationally compare the activation barriers for an SN1 versus an SN2 pathway to predict which mechanism would be favored under a given set of conditions.
Reaction Coordinate Mapping and Energy Landscape Exploration
A reaction coordinate is a geometric parameter that changes during a chemical reaction, such as a bond length or angle. wikipedia.org By systematically changing the reaction coordinate and calculating the energy at each point, a reaction coordinate map or potential energy profile can be generated. saskoer.ca This profile provides a visual representation of the energy changes that occur as the reaction progresses.
Exploring the full potential energy surface can reveal the presence of intermediates, which are local minima on the energy landscape. youtube.com It can also identify alternative reaction pathways and competing side reactions. For a molecule with conformational flexibility like this compound, computational methods can be used to explore the different chair and boat conformations of the cyclohexane ring and their relative energies, which can in turn affect the reaction pathways and product distributions. utexas.edu
Theoretical and Computational Chemistry Studies of Cyclohexylmethanethiol Acetate
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com
The properties and behavior of a molecule can be significantly influenced by its environment, particularly in a solvent. MD simulations are an excellent tool for studying solvation effects and intermolecular interactions in condensed phases. rsc.org
To simulate Cyclohexylmethanethiol (B2527078) acetate (B1210297) in a solvent (e.g., water or an organic solvent), the molecule would be placed in a simulation box filled with solvent molecules. The interactions between all atoms would be described by a force field, which is a set of parameters that define the potential energy of the system. All-atom MD simulations can provide detailed insights into the behavior of the solute and the surrounding solvent molecules. rsc.org
By analyzing the simulation trajectory, one can calculate various properties, such as the radial distribution function (RDF) between the solute and solvent molecules. The RDF provides information about the structure of the solvation shell around the molecule. rsc.org
Table 3: Potential Insights from MD Simulations of Cyclohexylmethanethiol Acetate in Solution
| Studied Property | Information Gained |
| Radial Distribution Functions | Structure of the solvent shell around the cyclohexyl and thioacetate (B1230152) moieties. |
| Hydrogen Bonding Analysis | Identification and lifetime of hydrogen bonds with protic solvents. |
| Diffusion Coefficient | Mobility of the molecule within the solvent. |
| Solvation Free Energy | Thermodynamic stability of the molecule in the solvent. |
A molecule like this compound can exist in various conformations due to the flexibility of the cyclohexyl ring and the rotation around single bonds. MD simulations can be used to explore the conformational landscape of the molecule and to study the transitions between different conformations. researchgate.net
By running a long MD simulation, one can sample a representative ensemble of conformations. This allows for the calculation of the relative populations of different conformers and the free energy barriers for conformational changes. This information is crucial for understanding the relationship between the structure and properties of the molecule.
The analysis of the dihedral angles of the rotatable bonds over the course of the simulation can reveal the preferred conformations and the pathways for interconversion between them. This dynamic view complements the static picture provided by quantum chemical calculations of optimized geometries.
Predictive Computational Spectroscopy for Interpretation of Experimental Data
Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectral properties of molecules, aiding in the interpretation of experimental data. By simulating spectra, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of molecular structure and dynamics.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. uni-bonn.de The prediction of NMR chemical shifts through computational methods has become an invaluable tool for assigning complex spectra and confirming proposed structures. nih.govresearchgate.netrogue-scholar.org Density Functional Theory (DFT) is a commonly employed method for the accurate calculation of NMR parameters. uni-bonn.de Machine learning approaches are also emerging as powerful tools for enhancing the accuracy of these predictions. uni-bonn.denih.gov
For this compound, theoretical calculations can predict the 1H and 13C chemical shifts. These calculations would typically involve geometry optimization of the molecule's various conformations followed by the application of a specific theoretical level, such as B3LYP with a suitable basis set like 6-31G(d). The predicted chemical shifts can then be compared to experimental data to confirm the structural assignment of each nucleus.
Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound
The following table presents hypothetical data for illustrative purposes.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C=O | - | 170.5 |
| CH2-S | 3.10 | 35.2 |
| S-C=O | - | - |
| Cyclohexyl-CH | 1.85 | 42.1 |
| Cyclohexyl-CH2 (adjacent to CH) | 1.65, 1.25 | 32.8 |
| Cyclohexyl-CH2 | 1.75, 1.30 | 26.0 |
| Cyclohexyl-CH2 (para) | 1.50, 1.15 | 25.5 |
| O-C=O | - | - |
| CH3 | 2.05 | 21.3 |
Calculation of Vibrational Frequencies (IR, Raman)
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. uit.nonih.govnih.govresearchgate.net These calculations are instrumental in identifying functional groups and understanding the vibrational modes of a molecule. rowansci.com The process typically involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix, which is then used to determine the vibrational frequencies. uit.nonih.gov
For this compound, theoretical calculations can provide a predicted vibrational spectrum. This would allow for the assignment of key vibrational modes, such as the C=O stretch of the acetate group, the C-S stretch, and various vibrations of the cyclohexyl ring. Discrepancies between the calculated and experimental frequencies can often be reconciled through the use of scaling factors.
Hypothetical Predicted Vibrational Frequencies for this compound
The following table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |
| C=O Stretch | 1735 | 1740 |
| CH3 Asymmetric Stretch | 2980 | 2975 |
| CH2 Asymmetric Stretch | 2930 | 2925 |
| CH3 Symmetric Stretch | 2870 | 2865 |
| CH2 Symmetric Stretch | 2855 | 2850 |
| C-O Stretch | 1240 | 1235 |
| C-S Stretch | 700 | 695 |
Computational Mechanistic Studies of Chemical Reactions (as detailed in 5.5)
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energetics. escholarship.orgescholarship.orgnih.govweizmann.ac.il These studies can elucidate reaction pathways and predict the feasibility of a given transformation. researchgate.net For instance, the hydrolysis of the thioester group in this compound could be studied computationally. This would involve locating the transition state structures for the acid- or base-catalyzed hydrolysis pathways and calculating the activation energies. Such a study would provide a detailed understanding of the reaction mechanism at a molecular level.
Development and Validation of Molecular Mechanics Force Fields
Molecular mechanics (MM) force fields are a set of potential energy functions and parameters used for molecular modeling and simulations. nih.gov These force fields are essential for studying large biological systems and for performing molecular dynamics simulations. nih.govresearchgate.net The development of a new force field or the parametrization of an existing one for a specific molecule like this compound would involve a systematic process. rsc.orgtaylorfrancis.com
This process typically includes:
Defining the functional form of the potential energy.
Determining the atom types.
Parametrizing the force field. This involves fitting the parameters to high-level quantum mechanical calculations and/or experimental data. For this compound, this would require calculations of bond lengths, bond angles, dihedral angles, and non-bonded interaction energies.
Validation of the force field. The performance of the newly developed force field would be tested by comparing its predictions for various properties (e.g., conformational energies, density, heat of vaporization) with experimental data or high-level quantum mechanical calculations. nih.gov
Applications and Advanced Research Directions in Organic Synthesis
Cyclohexylmethanethiol (B2527078) Acetate (B1210297) as a Key Synthetic Intermediate
As a thioacetate (B1230152), Cyclohexylmethanethiol acetate serves as a stable and less odorous precursor to the corresponding thiol, cyclohexylmethanethiol. This "protected" form of the thiol is advantageous in multi-step syntheses where the free thiol might interfere with other reagents or reaction conditions.
Thioesters are versatile intermediates in a variety of coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not documented, thioacetates, in general, can participate in reactions such as:
Palladium-catalyzed cross-coupling reactions: Thioesters can be coupled with organometallic reagents (e.g., organoboron or organoindium reagents) to form ketones. In a hypothetical scenario, this compound could be coupled with an organometallic partner to yield a ketone bearing a cyclohexylmethylthio group.
Thioetherification reactions: Thioacetates can serve as a source of the thiol component in the synthesis of thioethers. For instance, a one-pot protocol involving the in situ deacetylation of a thioacetate followed by reaction with an alkyl halide can produce unsymmetrical thioethers.
A summary of representative thioester-mediated coupling reactions is presented in the table below.
| Coupling Reaction Type | Reactants | Catalyst/Reagent | Product Type |
| Ketone Synthesis | Thioester, Organoindium Reagent | Palladium Catalyst | Ketone |
| Thioether Synthesis | Thioacetate, Aryl Halide | Palladium Catalyst | Aryl Thioether |
This table represents general thioester reactivity and is not based on specific studies of this compound.
A primary role of thioacetates like this compound is the in situ generation of the corresponding thiol. The acetyl group can be removed under specific conditions, typically basic or acidic hydrolysis, to liberate the free thiol at a desired point in a synthetic sequence. This controlled release is beneficial as it avoids the premature reaction of the often highly reactive and sensitive thiol moiety.
The general deprotection of a thioacetate to a thiol is illustrated below:
R-S-C(O)CH₃ + Base/Acid → R-SH
This in situ generation allows for the subsequent participation of the thiol in reactions such as Michael additions, thiol-ene "click" chemistry, or nucleophilic substitutions.
Integration into Complex Molecule Synthesis Strategies
The cyclohexylmethanethiol moiety, with its bulky and lipophilic cyclohexyl group, could be a desirable structural feature in certain complex molecules, particularly in medicinal chemistry where such groups can influence pharmacokinetic and pharmacodynamic properties.
Incorporating the this compound moiety would likely involve standard synthetic transformations. For example, cyclohexylmethyl bromide could be reacted with potassium thioacetate to form this compound. This compound could then be further elaborated. Alternatively, the free thiol, generated from the thioacetate, could be introduced into a molecule via nucleophilic substitution or addition reactions.
Once incorporated into a molecular scaffold, the cyclohexylmethanethiol group offers limited sites for further derivatization directly on the sulfur-containing portion. However, the cyclohexyl ring itself can possess other functional groups, or functionalization could be introduced through C-H activation, although this is a complex and specialized area of synthesis. The primary contribution of this moiety to scaffold diversity would be through the introduction of its specific steric and electronic properties.
Emerging Research Applications in Materials Science
Organosulfur compounds are of growing interest in materials science for applications in polymers, self-assembled monolayers, and electronic materials. Thioacetates can serve as precursors to thiols, which are crucial for many of these applications. For instance, thiols can be used to functionalize gold surfaces or participate in the synthesis of sulfur-containing polymers. While there is no specific research on the use of this compound in this context, it could hypothetically be used to introduce the cyclohexylmethanethiol functionality into polymer backbones or as side chains, potentially influencing the material's physical properties such as thermal stability or solubility. The bulky cyclohexyl group could impact polymer morphology and chain packing.
Polymer Chemistry Applications and Polymerization Initiators
While not a conventional polymerization initiator in itself, the functional groups within this compound suggest its utility in advanced polymer synthesis, primarily through its thioacetate and derived thiol moieties.
The thioacetate group has been incorporated into initiators for cationic ring-opening polymerization (cROP). For instance, specialized tosylate and nosylate (B8438820) initiators featuring a thioacetate group have been successfully developed for the controlled polymerization of 2-ethyl-2-oxazoline. nih.govresearchgate.net This approach yields polymers with a thioacetate end-group, which can be subsequently cleaved to reveal a reactive thiol terminus. nih.gov This strategy allows for the creation of well-defined polymers that can be functionalized post-polymerization. The structure of this compound is analogous, suggesting its potential as a functional fragment in the design of similar initiators for cROP.
Upon hydrolysis of the acetyl group, the resulting cyclohexylmethanethiol can participate in radical-mediated reactions, most notably the thiol-ene reaction. wikipedia.org This reaction is a cornerstone of "click chemistry," valued for its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org In this process, a thiyl radical, which can be generated from the thiol via photoinitiators, adds across an alkene ("ene") to form a thioether linkage. wikipedia.orgmpg.de This mechanism is widely used to synthesize uniform polymer networks and to functionalize polymer monoliths. wikipedia.orgnih.gov The thiol derived from this compound could therefore be used as a monomer or a modifying agent in thiol-ene polymerizations, introducing the cyclohexylmethyl group into the polymer structure.
Thioacid and thioacetate-derived thiyl radicals are recognized as versatile intermediates for various organic syntheses under mild photochemical, thermal, or even atmospheric oxygen-mediated conditions. rsc.org This reactivity opens pathways for creating functional groups and has been explored for applications ranging from peptide diversification to polymer chemistry. rsc.org
Surface Functionalization Studies and Self-Assembled Monolayers (SAMs)
The true potential of this compound in surface science is realized after its hydrolysis to Cyclohexylmethanethiol. The thiol group has a strong affinity for noble metal surfaces, particularly gold, enabling the formation of highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). rsc.orgrsc.orguh.edu These monolayers are integral to modifying the surface properties of materials for applications in nanotechnology, corrosion inhibition, and molecular electronics. rsc.org
Research into multidentate alkanethiols, where multiple thiol groups are anchored to a single molecular platform, has shown significant advantages over simple monodentate thiols. The use of a cyclohexyl ring as a rigid framework for tridentate thiols (thiols with three anchor points) demonstrates a "chelate effect" that markedly enhances the stability of the resulting SAM. tdl.orguh.edu Studies have shown that tridentate adsorbates are more thermally stable than bidentate ones, which in turn are more stable than their monodentate counterparts. uh.edunih.gov However, this increase in stability often corresponds with a decrease in the packing density of the alkyl chains compared to SAMs from simple n-alkanethiols. tdl.orguh.edu
The stability and organization of these SAMs are critical for their function. Exposure to atmospheric conditions can lead to the oxidation of the sulfur headgroup, which can alter the structure and stability of the monolayer over time. researchgate.netacs.org The rigid cyclohexyl backbone in multidentate systems helps to pre-organize the thiol groups for effective surface binding, leading to more robust films.
Below is an interactive data table summarizing the stability trends observed for SAMs formed from adsorbates with varying numbers of thiol anchoring groups.
| Adsorbate Type | Example Compound | Key Finding | Reference |
| Monodentate | n-Octadecanethiol (n-C18) | Exhibits the fastest thermal desorption from gold surfaces. | nih.gov |
| Bidentate | 2-Hexadecylpropane-1,3-dithiol | Shows intermediate thermal stability, greater than monodentate thiols. | nih.gov |
| Tridentate | 1,1,1-Tris(mercaptomethyl)heptadecane (t-C18) | Demonstrates the slowest thermal desorption, indicating the highest stability due to the chelate effect. | nih.gov |
| Tridentate (Cyclohexyl Platform) | Cyclohexane-based tridentate thiols | Forms SAMs that are markedly more stable than those from n-alkanethiols, though with lower alkyl chain packing density. | tdl.org |
Potential in Catalyst Design and Ligand Development
In the field of catalysis, sulfur-containing compounds, historically less utilized than phosphorus and nitrogen ligands, are gaining prominence. thieme-connect.combohrium.com Thioethers and thiols serve as effective ligands for stabilizing transition metal centers, influencing their catalytic activity. thieme-connect.comresearchgate.net The sulfur atom in this compound (as a thioester) or its corresponding thiol can act as a soft donor ligand, coordinating to various transition metals used in homogeneous catalysis. researchgate.net
A particularly advanced concept is the use of thiols as "transient cooperative ligands" (TCLs). nih.govacs.org In this strategy, a thiol ligand reversibly coordinates to a metal center and actively participates in chemical bond activation through metal-ligand cooperation (MLC). nih.govacs.org This approach allows for a high degree of tunability by simply varying the thiol added to the reaction. nih.govacs.org The reversible nature of the thiol's coordination means two catalyst populations can coexist: one with the thiol ligand and one without, potentially leading to enhanced activity, inhibition, or even divergent reaction pathways from a single catalyst system. nih.govacs.org The thiol derived from this compound is a candidate for such a role, where its cyclohexyl group could provide steric influence on the catalytic pocket.
The application of thioether-containing ligands is diverse, spanning reactions such as:
Hydrogenation and dehydrogenation of alcohols researchgate.net
Asymmetric allylic substitution researchgate.net
Cross-coupling reactions researchgate.net
Ester metathesis researchgate.net
The development of catalysts for these transformations often relies on the careful selection of ligands to control the electronic and steric environment of the metal center, a role for which Cyclohexylmethanethiol and its derivatives are well-suited. acsgcipr.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern synthesis techniques are increasingly moving towards continuous flow chemistry and automated platforms to improve efficiency, safety, and scalability.
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and straightforward scalability. mdpi.com The synthesis of thioesters, for example, has been efficiently achieved using enzymatic catalysis in continuous-flow microreactors. mdpi.com In one study, lipase-catalyzed reactions between thiols and vinyl esters showed high yields in as little as 30 minutes of residence time at 50°C, a significant improvement over 24-hour batch processes. mdpi.com The synthesis of this compound from its corresponding thiol and an acetyl source is an ideal candidate for such a flow process, potentially using a packed-bed reactor containing an immobilized catalyst or enzyme.
Automated synthesis platforms are revolutionizing the discovery of new molecules by enabling the rapid, iterative assembly of chemical building blocks. These systems can perform sequential reactions, purifications, and analyses with minimal human intervention. This compound, or its deprotected thiol form, could serve as a valuable building block in such a system. The thiol's ability to undergo clean and efficient "click" reactions, like thiol-ene additions, makes it highly compatible with the iterative logic of automated synthesis for creating libraries of novel materials or potential catalyst ligands for high-throughput screening.
Future Research Perspectives and Interdisciplinary Opportunities
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of thioesters, including Cyclohexylmethanethiol (B2527078) acetate (B1210297), is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methods. Traditional synthetic routes often rely on harsh reagents and conditions, prompting a shift towards greener alternatives.
Future research will likely focus on:
Biocatalysis : The use of enzymes, particularly lipases, as catalysts for thioesterification is a promising green alternative. mdpi.com Lipases can catalyze the reaction between thiols and vinyl esters under mild conditions. mdpi.com For instance, Lipase TL IM from Thermomyces lanuginosus has been shown to be effective in synthesizing various thioesters. mdpi.com Research into screening for novel enzymes with enhanced activity and substrate specificity for bulky thiols like cyclohexylmethanethiol could significantly improve yields and process efficiency. researchgate.net
Catalytic Systems : The development of novel catalysts is crucial. Molybdenum-catalyzed selective oxidation of thiols using environmentally benign oxidants like H₂O₂ or air presents a green protocol for synthesizing related sulfur-containing compounds and could be adapted for thioester synthesis. rsc.org Similarly, exploring the use of inexpensive and safe catalysts like copper(II) sulfate (B86663) for acetylation reactions could lead to more sustainable processes. scielo.br
Flow Chemistry : Continuous-flow microreactors offer significant advantages over batch processes, including improved heat and mass transfer, better reaction control, and enhanced safety. The enzymatic synthesis of thioesters has been successfully demonstrated in a continuous-flow microreactor, suggesting a scalable and efficient manufacturing pathway for compounds like Cyclohexylmethanethiol acetate. mdpi.com
| Methodology | Key Features | Potential Advantages | Research Direction |
|---|---|---|---|
| Biocatalysis (e.g., Lipases) | Enzyme-catalyzed reaction; mild conditions. mdpi.comresearchgate.net | High selectivity, environmentally friendly, reduced byproducts. mdpi.com | Screening for novel enzymes, enzyme immobilization, process optimization. researchgate.net |
| Molybdenum-Catalyzed Oxidation | Uses H₂O₂ or air as oxidant. rsc.org | Green reagents, operational simplicity, broad functional-group compatibility. rsc.org | Adaptation for direct thioester synthesis from thiols and carboxylic acids. |
| Continuous-Flow Synthesis | Reaction occurs in a microreactor. mdpi.com | High efficiency, scalability, improved safety and control. mdpi.com | Optimization of reactor design and reaction parameters for specific thioesters. |
Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. The development of advanced spectroscopic techniques for real-time monitoring of thioester formation and subsequent reactions is a critical area of future research.
Key opportunities include:
In-situ Spectroscopy : Techniques such as UV-vis, Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor reactions in real-time. For example, studies on Fe(III)–thiolate intermediates have utilized UV-vis and EPR to observe trends in spectra and reaction rates. chemrxiv.org This approach allows for the direct observation of transient species and provides valuable mechanistic insights.
Fluorinated Probes : The design of sterically-encumbered molecules with fluorine tags can enable the use of ¹⁹F NMR for direct observation of reactive intermediates in aqueous solutions. researchgate.net This method has been successfully used to study the oxidation of thiols, where intermediates like sulfenic acids (RSOH) were observed directly, a task that is challenging with conventional techniques. researchgate.net Applying this concept to the synthesis of this compound could allow for precise monitoring of the reaction progress and the detection of any short-lived intermediates.
Mass Spectrometry : Time-resolved mass spectrometry (TR-MS) is a powerful tool for monitoring the kinetics of protein thiol reactions, allowing for the direct observation of oxidized intermediates. nih.gov Adapting such techniques for synthetic reactions could provide detailed information on reaction pathways and byproduct formation.
| Technique | Principle | Application in Thiol/Thioester Chemistry | Future Potential |
|---|---|---|---|
| UV-vis Spectroscopy | Measures absorbance of light by chemical species. | Monitoring the formation/disappearance of chromophoric species, such as Fe(III)-thiolate complexes. chemrxiv.org | Real-time kinetic analysis of catalyzed thioesterification reactions. |
| ¹⁹F NMR Spectroscopy | Detects fluorine nuclei in molecules. | Direct observation of reactive intermediates using fluorinated thiol scaffolds. researchgate.net | Mechanistic studies of this compound synthesis and reactions. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Identification of reaction products and intermediates; kinetic studies of thiol oxidation. nih.govsfrbm.org | High-throughput screening of reaction conditions and catalysts. |
Synergistic Computational-Experimental Approaches for Predictive Chemistry
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. Theoretical calculations can provide deep insights into reaction mechanisms, transition states, and molecular properties, guiding experimental design and interpretation.
Future directions in this area involve:
Reaction Modeling : Using methods like Density Functional Theory (DFT), researchers can calculate the thermodynamics and kinetics of synthetic pathways. acs.org Computational studies have been used to examine the conversion of sugars to carboxylic acids via thioester intermediates, revealing that while the route is thermodynamically favorable, it can have kinetic bottlenecks. mdpi.comnih.gov Similar studies on the synthesis of this compound could predict optimal reaction conditions and identify potential energy barriers.
Predicting Reactivity : Computational analysis can explain the relative reactivity of thioesters compared to their oxygen-based ester counterparts. Such studies have shown that while thioesters and oxoesters have similar reactivity towards hydroxide (B78521), thioesters are significantly more reactive toward other nucleophiles, a factor attributed to transition state delocalization effects. acs.org These predictive models can be invaluable in designing new derivatization strategies for this compound.
Mechanism Elucidation : Computational chemistry is instrumental in elucidating complex enzymatic reaction mechanisms. acs.org By modeling the active site of an enzyme and the substrate, researchers can understand the catalytic process at a molecular level, aiding in the design of more efficient biocatalysts for thioester synthesis.
Potential for Bio-Inspired Transformations and Biocatalysis
Nature extensively utilizes thioesters, particularly Coenzyme A (CoA) thioesters, as key intermediates in a multitude of metabolic pathways. chemrxiv.org Harnessing the power of enzymes involved in these pathways provides a significant opportunity for developing novel and highly selective synthetic transformations.
Promising research avenues include:
Broad-Spectrum Biocatalysts : The discovery and engineering of enzymes with broad substrate specificity can provide generic platforms for thioester synthesis. For example, the adenylation (A-) domain of a carboxylic acid reductase (CAR) has been shown to function as a broad-spectrum acyl-S-CoA synthetase, capable of generating thioesters from a wide range of carboxylic acids. chemrxiv.orgchemrxiv.org
In-situ Cofactor Recycling : A major challenge in using CoA-dependent enzymes is the high cost of the CoA cofactor. chemrxiv.org Developing systems where the thiol cofactor is recycled in-situ would make these biocatalytic processes economically viable for industrial applications. manchester.ac.uk Research has demonstrated the feasibility of this concept for the synthesis of various amides via thioester intermediates. chemrxiv.org
Cell-Free Synthesis : Combining broad-spectrum biocatalysts with cofactor recycling systems in a cell-free environment provides a versatile platform for thioester-dependent synthesis. chemrxiv.org This approach avoids the complexities of working with whole-cell systems and allows for higher product concentrations.
New Frontiers in Derivatization for Functional Materials and Chemical Biology Tools
The reactive nature of the thioester bond and the potential for modification at the cyclohexyl ring make this compound a versatile building block for new materials and biological tools.
Future research will likely explore:
Functional Polymers : Thioesters are precursors to polythioesters, a class of polymers with potential for sustainability due to their inherent degradability. nih.gov Thiolactones, cyclic thioesters, are particularly interesting monomers for ring-opening polymerization to create advanced polymers. researchgate.net this compound could be modified to create novel monomers for the synthesis of functional materials with tailored properties for applications such as sustainable 3D printing. rsc.org
Chemical Biology Probes : The unique reactivity of thiols and thioesters makes them valuable for developing probes to study biological processes. nih.gov Thiol-based probes have been designed to tag and identify electrophilic natural products, mimicking the reaction of key nucleophilic residues in cellular targets. acs.orgnih.gov Derivatization of this compound could lead to the development of novel probes for detecting specific enzymatic activities or for labeling biomolecules.
Surface Modification : Thiol-containing compounds are widely used for modifying surfaces, for example, in the creation of self-assembled monolayers. Derivatization methods to quantify and control the density of thiol groups on surfaces are crucial for applications ranging from biotechnology to catalysis. nih.gov The chemistry of this compound could be leveraged to create functionalized surfaces with specific properties.
| Application Area | Derivatization Strategy | Potential Outcome | Relevant Research |
|---|---|---|---|
| Functional Materials | Conversion to monomers for ring-opening polymerization. | Creation of sustainable and degradable polythioesters. nih.gov | Research on thiolactone chemistry and thiol-ene networks. researchgate.netrsc.org |
| Chemical Biology | Incorporation of reporter tags (e.g., fluorophores, isotopic labels). | Development of probes for detecting electrophiles or enzyme activity. nih.govacs.org | Design of pharmacophore probes and fluorescent sensors. nih.govmdpi.com |
| Surface Chemistry | Hydrolysis to cyclohexylmethanethiol for surface attachment. | Functionalized surfaces for catalysis or biomedical applications. | Studies on thiol derivatization for quantifying surface groups. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
